1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
Description
This compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with pyridine and pyrimidine rings. Key substituents include:
- Position 1: A 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, introducing a piperazine-linked phenyl moiety.
- Position 3: A 2-phenylethyl chain, enhancing lipophilicity.
Properties
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c33-24(30-18-16-29(17-19-30)22-10-5-2-6-11-22)20-32-23-12-7-14-28-25(23)26(34)31(27(32)35)15-13-21-8-3-1-4-9-21/h1-12,14H,13,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQLOBIZUUAQGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione , hereafter referred to as Compound A , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and receptor interactions. This article reviews the biological activity of Compound A based on various research findings and studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by a pyrido-pyrimidine core with substituents that include a piperazine moiety. The molecular formula is , with a molecular weight of approximately 514.57 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets.
Anticonvulsant Activity
Research has demonstrated that derivatives of Compound A exhibit significant anticonvulsant activity. A study synthesized several related compounds and evaluated their efficacy using standard seizure models:
- Maximal Electroshock (MES) Test
- Subcutaneous Pentylenetetrazole (scPTZ) Test
- 6-Hz Psychomotor Seizure Model
In these assays, most compounds derived from the same scaffold showed effectiveness against seizures, with notable candidates achieving high activity levels in the 6-Hz psychomotor seizure test and other models . The most active compounds were identified as follows:
| Compound ID | Structure Description | Activity Level |
|---|---|---|
| 14 | 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | High |
| 17 | 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dione | Moderate |
| 23 | 1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dione | High |
| 26 | 3,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | High |
The study concluded that the presence of specific substituents on the piperazine ring significantly influenced the anticonvulsant potency .
Receptor Binding and Mechanisms
Further investigations into the biological mechanisms revealed that Compound A and its derivatives interact with various receptors. A structure-based molecular modeling study indicated that these compounds could bind effectively to adenosine receptors (A1 and A2A), which are implicated in neuroprotection and modulation of seizure activity .
Case Studies
Several case studies have documented the pharmacological effects of Compound A in vivo:
- Neurotoxicity Assessment : The neurotoxicity was evaluated using the rotarod test, where most compounds exhibited minimal toxicity at effective doses .
- Behavioral Studies : In behavioral assays assessing anxiety-like behaviors post-treatment with Compound A derivatives, significant reductions in anxiety were observed in animal models .
Scientific Research Applications
Biological Activities
1. Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, studies have synthesized various analogs and tested them in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many of these compounds demonstrated effective seizure protection, suggesting a neuroprotective role in epilepsy treatment .
2. Anticancer Potential
The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Preliminary studies indicate that it may inhibit specific kinases or modulate apoptotic pathways in cancer cells. Further exploration through structure-activity relationship (SAR) studies could elucidate its mechanism against various cancer types.
3. Antidepressant Effects
Given the presence of the phenylpiperazine moiety in the compound, it may interact with serotonin receptors, indicating potential antidepressant properties. Research into similar compounds has shown modulation of serotonin pathways can alleviate depressive symptoms .
4. Antimicrobial Properties
Initial evaluations have suggested that related compounds possess antimicrobial activities against various pathogens. The incorporation of different substituents on the piperazine ring could enhance these effects, warranting further investigation into their efficacy against resistant strains .
Case Study 1: Anticonvulsant Screening
In a study involving 22 new derivatives based on the core structure, several compounds were evaluated for their anticonvulsant activity using established animal models. The most promising candidates showed significant efficacy in preventing seizures across multiple testing paradigms .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrido[3,2-d]pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers post-treatment with varying concentrations of the compound .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Analysis: The pyrido[3,2-d]pyrimidine core offers distinct π-π stacking and hydrogen-bonding capabilities compared to thieno or pyridazinone analogs. Thieno derivatives exhibit enhanced DNA interaction due to sulfur’s electronegativity , while pyridazinones prioritize solubility via morpholine groups .
Substituent-Driven Activity
Preparation Methods
Step 3.1: Synthesis of Chloroethyl Intermediate
From, N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine is prepared by reacting β-phenethylamine with 1,2-dichloroethane in a nonpolar solvent (toluene) under reflux.
Step 3.2: Coupling with 4-Phenylpiperazine
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The chloroethyl intermediate reacts with 4-phenylpiperazine in anhydrous dimethylacetamide (DMA) under inert gas.
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Potassium iodide catalyzes the nucleophilic substitution, forming the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group.
Critical Parameters :
Final Assembly and Purification
The fully substituted compound is assembled through sequential reactions:
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Pyrido[3,2-d]pyrimidine-2,4-dione core → 3-(2-phenylethyl) intermediate → 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl product .
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Purification via flash chromatography (silica gel, 5–10% methanol/dichloromethane) or recrystallization (ethanol/water).
Analytical Data :
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
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MS (ESI) : m/z 584.2 [M+H]⁺.
Challenges and Mitigation Strategies
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Oxidation of Intermediates : Use of nonpolar solvents (toluene) and inert atmospheres prevents degradation.
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Low Cyclization Yields : Excess Vilsmeier reagent (1.5 eq) improves iminium chloride formation.
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Piperazine Coupling Efficiency : Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Vilsmeier Cyclization | High regioselectivity | Requires toxic POCl₃ |
| Mitsunobu Alkylation | Mild conditions | Costly reagents |
| KI-Catalyzed Coupling | Scalable (>100 g) | Long reaction times (24–48 h) |
Q & A
Q. What analytical methods quantify trace impurities in synthesized batches?
- Techniques :
- LC-MS/MS : Detect and quantify sub-1% impurities (e.g., dealkylated byproducts).
- Forced Degradation : Expose compound to heat, light, and humidity; analyze degradation pathways .
Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | Phenylpiperazine + ethyl bromoacetate, K₂CO₃, DMF, 90°C | 60–75% | 85–90% |
| 2 | Pyrimidine cyclization, POCl₃, 110°C | 40–55% | 70–80% |
| 3 | Final alkylation, NaH, THF, rt | 30–45% | >95% |
| Data synthesized from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
